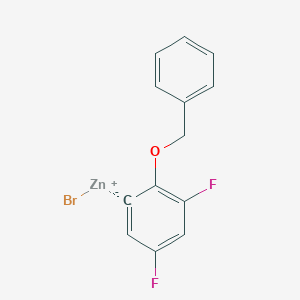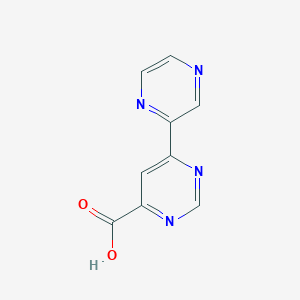![molecular formula C15H15NO4 B14881558 (2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C15H15NO4 and a molecular weight of 273.29 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid typically involves the reaction of 3,5-dimethylisoxazole with appropriate phenyl derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps like purification through recrystallization or chromatography to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
(2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid include:
- (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-butenal
- (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-butenol
Uniqueness
What sets (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid apart is its specific structural configuration and the presence of the isoxazole ring, which imparts unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H15NO4 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
(Z)-3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-7- |
Clé InChI |
SLDWWPSTPMOYFV-FPLPWBNLSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)COC2=CC=CC=C2/C=C\C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



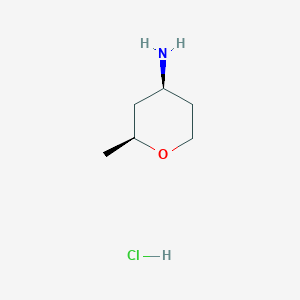
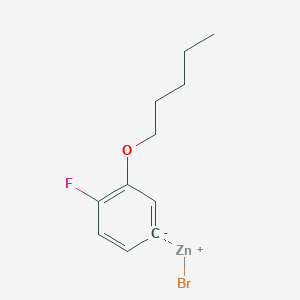
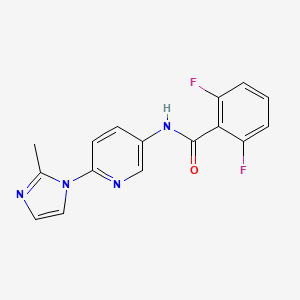
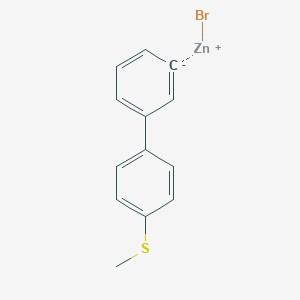
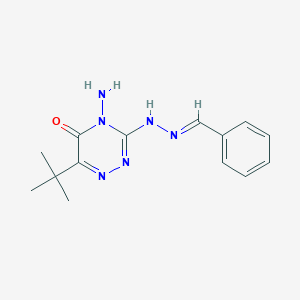

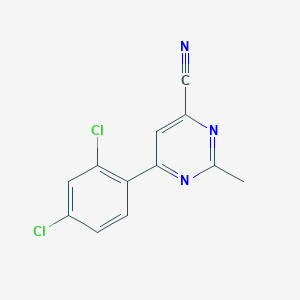
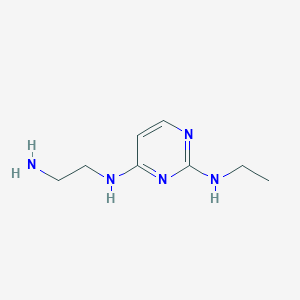
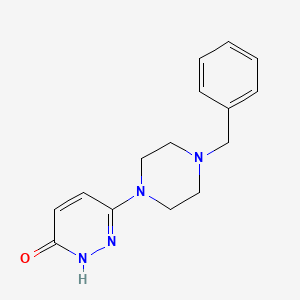
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
